5-Aminolevulinic Acid

Beschreibung

Eigenschaften

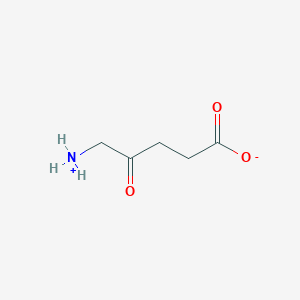

IUPAC Name |

5-amino-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXJTSGNIOSYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048490 | |

| Record name | Aminolevulinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminolevulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

18.6 [ug/mL] (The mean of the results at pH 7.4), Very soluble, 1000 mg/mL at 25 °C | |

| Record name | SID56322917 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aminolevulinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminolevulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

106-60-5 | |

| Record name | 5-Aminolevulinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminolevulinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminolevulinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminolevulinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOLEVULINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88755TAZ87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminolevulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156-158 °C, 156 - 158 °C | |

| Record name | Aminolevulinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminolevulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of 5-Aminolevulinic Acid in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid that plays a pivotal role as a prodrug in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS) for various cancers.[1] This technical guide provides an in-depth exploration of the core mechanism of action of 5-ALA in cancer cells, from its selective uptake and metabolic conversion to the induction of cell death. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic agent.

Selective Accumulation of Protoporphyrin IX in Cancer Cells

The efficacy of 5-ALA as a cancer-specific agent hinges on the differential metabolism of the heme synthesis pathway in malignant versus healthy cells.[2] Exogenously administered 5-ALA is taken up by cells and converted into the photosensitive molecule Protoporphyrin IX (PpIX).[3]

Several factors contribute to the preferential accumulation of PpIX in cancer cells:

-

Increased Uptake: Cancer cells often exhibit upregulated expression of transporters, such as peptide transporters (PEPTs) 1 and 2, which facilitate the influx of 5-ALA.[2]

-

Enzymatic Dysregulation: A key factor is the reduced activity of the enzyme ferrochelatase (FECH) in many cancer cells.[2][4] FECH is responsible for the final step in the heme synthesis pathway, converting PpIX to heme.[5] Decreased FECH activity leads to a bottleneck in the pathway and a subsequent buildup of PpIX.[2][4]

-

Increased Proliferative Rate: The higher metabolic and proliferative rate of cancer cells can also contribute to a greater uptake and processing of 5-ALA.[5][6]

-

Impaired Efflux: Cancer cells may have altered activity of ATP-binding cassette (ABC) transporters, such as ABCG2, which are involved in pumping PpIX out of the cell.[7] Inhibition of these transporters can further enhance PpIX accumulation.

This selective accumulation of PpIX forms the basis for both the diagnostic and therapeutic applications of 5-ALA.

Mechanism of Action in Photodynamic Therapy

In the presence of light of a specific wavelength (typically in the red region, around 635 nm, for deeper tissue penetration), the accumulated PpIX acts as a photosensitizer.[8] Upon photoactivation, PpIX transitions to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive and cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[9][10]

The generation of ROS initiates a cascade of events leading to cellular damage and death. The primary targets of these ROS are intracellular organelles, particularly the mitochondria, where PpIX is primarily localized.[1][11] Damage to mitochondrial membranes can disrupt the electron transport chain, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[12]

Signaling Pathways in 5-ALA PDT-Induced Cell Death

5-ALA PDT can induce various forms of cell death, including apoptosis, necrosis, and autophagy, depending on the cell type, 5-ALA concentration, and light dose.[9][13]

Apoptosis: This is a common mode of cell death induced by 5-ALA PDT. The process is often initiated by mitochondrial damage and the release of cytochrome c, which activates the caspase cascade.[11][14] Key proteins involved include the Bcl-2 family (Bax and Bcl-2), which regulate mitochondrial outer membrane permeabilization, and caspases (such as caspase-9 and caspase-3), which execute the apoptotic program.[11][14]

Necrosis: At higher doses of 5-ALA and/or light, or in certain cell types, necrosis can be the predominant form of cell death.[13] This form of cell death is characterized by cell swelling and lysis, leading to the release of cellular contents and inflammation.

Autophagy: 5-ALA PDT has also been shown to induce autophagic cell death. This process involves the formation of autophagosomes that engulf cellular components for degradation. The AMP-activated protein kinase (AMPK) signaling pathway has been implicated in mediating ALA-PDT-induced autophagy.[9]

Signaling Pathway Diagram:

Caption: Signaling pathways in 5-ALA mediated photodynamic therapy.

Mechanism of Action in Fluorescence-Guided Surgery

The selective accumulation of fluorescent PpIX in cancer cells allows for real-time visualization of tumor margins during surgery.[15] Neurosurgeons, for example, use a modified surgical microscope that emits blue-violet light (around 405-440 nm).[16][17] Under this light, the PpIX in the tumor tissue fluoresces, emitting a red-violet light (around 635 nm), which makes the tumor visible to the surgeon.[16][17] This enhanced visualization helps to achieve a more complete resection of malignant tissue while sparing healthy brain tissue.[15][18]

Workflow for Fluorescence-Guided Surgery:

Caption: Workflow of 5-ALA fluorescence-guided surgery.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of 5-ALA in cancer cells.

Table 1: Protoporphyrin IX (PpIX) Accumulation in Cancer Cell Lines

| Cell Line | Cancer Type | 5-ALA Concentration (mM) | Incubation Time (h) | Fold Increase in PpIX Fluorescence (vs. Control) | Reference |

| HEL | Leukemia | Not specified | Not specified | 26 | [5] |

| HL60 | Leukemia | Not specified | Not specified | 6 | [5] |

| Jurkat | Leukemia | Not specified | Not specified | 3 | [5] |

| ML2 | Leukemia | Not specified | Not specified | 2 | [5] |

| MCF-7 | Breast Cancer | 1 | 4 | Not specified (qualitative) | [19] |

| HT-29 | Colon Cancer | 1 | 4 | Not specified (qualitative) | [19] |

| MKN45 | Gastric Cancer | 1 | 4 | Not specified (qualitative) | [19] |

| PC-3 | Prostate Cancer | 1 | 4 | Not specified (qualitative) | [19] |

Table 2: Cell Viability after 5-ALA Photodynamic Therapy (PDT)

| Cell Line | Cancer Type | 5-ALA Concentration (mM) | Light Dose (J/cm²) | Cell Viability (%) | Reference |

| MCF-7 | Breast Cancer | 0.5 | Not specified | 75 | [9] |

| MCF-7 | Breast Cancer | 2 | Not specified | 46 | [9] |

| HepG2 | Liver Cancer | 0.5 | Not specified | 76 | [9] |

| HepG2 | Liver Cancer | 2 | Not specified | 63 | [9] |

| DLD-1 (CD133+) | Colon Cancer | Not specified | Not specified | 69 | [20] |

| H1299 | Lung Cancer | Not specified | Not specified | Not specified | [20] |

| CAL-27 | Oral Cancer | 0.05-1.0% (of gel) | 7 min (630 nm) | Significantly reduced | [11] |

| CAPAN-2 | Pancreatic Cancer | 0.05-1.0% (of gel) | 7 min (630 nm) | Significantly reduced | [11] |

Table 3: Singlet Oxygen Quantum Yield of Protoporphyrin IX (PpIX)

| Photosensitizer | Solvent/Environment | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Protoporphyrin IX | Not specified | 0.77 | [1] |

| Protoporphyrin IX | Not specified | ~0.60 | [3] |

| Hematoporphyrin IX (free-base) | Various solvents | 0.44 - 0.85 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability

Objective: To quantify the cytotoxic effect of 5-ALA PDT on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

5-ALA Incubation: Replace the medium with fresh medium containing the desired concentration of 5-ALA and incubate for a specified period (e.g., 4 hours) in the dark.

-

Photodynamic Treatment: Following incubation, irradiate the cells with a light source at the appropriate wavelength (e.g., 635 nm) and light dose. Include a dark control group that is incubated with 5-ALA but not irradiated.

-

Post-PDT Incubation: After irradiation, replace the medium with fresh culture medium and incubate for a further 24-48 hours.

-

MTT Addition: Add 25 µL of 5 mg/mL MTT solution in sterile PBS to each well.[8]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[21]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control group.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Objective: To differentiate between viable, apoptotic, and necrotic cells after 5-ALA PDT using flow cytometry.

Principle: Annexin V is a protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with 5-ALA and PDT as described in the MTT assay protocol.

-

Cell Harvesting: After the desired post-treatment incubation period, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22]

-

Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC).[22]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

-

PI Staining: Add 5 µL of PI staining solution to each tube.[22]

-

Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[22]

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).

Fluorescence Microscopy for PpIX Localization

Objective: To visualize the intracellular localization of 5-ALA-induced PpIX.

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a petri dish.

-

5-ALA Incubation: Incubate the cells with 5-ALA at the desired concentration and for the specified time.

-

Washing: Wash the cells three times with fresh medium to remove extracellular 5-ALA.

-

Staining (Optional): To co-localize PpIX with specific organelles, cells can be stained with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria).

-

Fixation (Optional): Cells can be fixed with 4% paraformaldehyde in PBS.

-

Mounting: Mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for PpIX fluorescence (excitation ~405 nm, emission ~635 nm) and any co-stains.[23] Confocal microscopy can provide higher resolution images.[24]

Western Blotting for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway following 5-ALA PDT.

Protocol:

-

Protein Extraction: Treat cells with 5-ALA and PDT, and then lyse the cells at different time points to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[25]

Measurement of Reactive Oxygen Species (ROS)

Objective: To detect the generation of intracellular ROS following 5-ALA PDT.

Protocol:

-

Cell Treatment: Treat cells with 5-ALA and PDT.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a final concentration of 20 µM for 30 minutes at 37°C.[12]

-

Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm for DCF) or a flow cytometer.[12] An increase in fluorescence indicates an increase in ROS production.

Conclusion

This compound represents a powerful tool in the oncologist's armamentarium, acting as a highly selective agent for both the diagnosis and treatment of cancer. Its mechanism of action, centered on the preferential accumulation of the photosensitizer PpIX in malignant cells, allows for targeted cell killing through photodynamic therapy and precise tumor visualization during fluorescence-guided surgery. A thorough understanding of the underlying biochemical pathways, cellular responses, and signaling cascades is crucial for optimizing its clinical application and for the development of novel combination therapies to further enhance its efficacy. This guide provides a comprehensive overview of the core principles governing the action of 5-ALA in cancer cells, offering a valuable resource for researchers and clinicians in the field.

References

- 1. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Assessment of the Combined Treatment of 5-ALA Mediated Photodynamic Therapy and Thalidomide on 4T1 Breast Carcinoma and 2H11 Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optica Publishing Group [opg.optica.org]

- 5. Accumulation of protoporphyrin-IX (PpIX) in leukemic cell lines following induction by this compound (ALA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protoporphyrin IX fluorescence contrast in invasive glioblastomas is linearly correlated with Gd enhanced magnetic resonance image contrast but has higher diagnostic accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effectiveness of lapatinib for enhancing this compound-mediated protoporphyrin IX fluorescence and photodynamic therapy in human cancer cell lines with varied ABCG2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Effect of this compound-based photodynamic therapy via reactive oxygen species in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-aminolaevulinic acid (5-ALA) accumulates in GIST-T1 cells and photodynamic diagnosis using 5-ALA identifies gastrointestinal stromal tumors (GISTs) in xenograft tumor models | PLOS One [journals.plos.org]

- 14. This compound-mediated photodynamic therapy in combination with kinase inhibitor lapatinib enhances glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Turning on the light for brain tumor surgery: A this compound story - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Cancer stem cell populations are resistant to this compound-photodynamic therapy (5-ALA-PDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchhub.com [researchhub.com]

- 22. Annexin V Staining Protocol [bdbiosciences.com]

- 23. spiedigitallibrary.org [spiedigitallibrary.org]

- 24. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway [thno.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 5-Aminolevulinic Acid in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 5-aminolevulinic acid (ALA) in mammalian cells, the foundational step in the heme biosynthetic pathway. This document details the core biochemical reaction, the enzymes involved, their regulation, and subcellular localization. Furthermore, it offers detailed experimental protocols for the quantification of ALA and the measurement of the activity of its synthesizing enzyme, ALA synthase, along with a summary of key quantitative data.

The Core Pathway: Synthesis of this compound

In mammalian cells, the synthesis of this compound occurs via the C4 pathway, also known as the Shemin pathway.[1][2] This fundamental biochemical reaction is the condensation of glycine and succinyl-CoA to form ALA, coenzyme A (CoA), and CO2.[3] This reaction is the first and rate-limiting step of heme biosynthesis.[3][4][5] The synthesis of ALA takes place within the mitochondrial matrix, where its substrate, succinyl-CoA, is readily available from the Krebs cycle.[2][6][7]

The enzyme responsible for this critical step is 5-aminolevulinate synthase (ALAS) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][5] Mammals express two isoforms of ALAS, encoded by separate genes, which exhibit tissue-specific expression and are subject to different regulatory mechanisms.[2][3][6][8]

-

ALAS1: This is a housekeeping isoform that is ubiquitously expressed in all cell types.[6][8] ALAS1 is responsible for producing heme for a variety of hemoproteins, such as cytochromes, which are essential for cellular respiration.[9]

-

ALAS2: This isoform is expressed exclusively in erythroid precursor cells and is crucial for the high-level production of heme required for hemoglobin synthesis.[6][9][10] In humans, over 85% of the heme produced in the body is for the development of red blood cells.[6]

Regulatory Mechanisms of ALA Synthesis

The synthesis of ALA is tightly controlled to meet the cellular demand for heme while preventing the accumulation of potentially toxic porphyrin intermediates. The regulatory strategies differ significantly between the two ALAS isoforms.

Regulation of ALAS1

The activity of the housekeeping isoform, ALAS1, is primarily regulated by a negative feedback mechanism mediated by the end-product of the pathway, heme.[6][11] This regulation occurs at multiple levels:

-

Transcriptional Repression: High intracellular concentrations of heme repress the transcription of the ALAS1 gene.[6][9][11]

-

mRNA Stability: Heme can also lead to the destabilization of ALAS1 mRNA, reducing the amount of template available for protein synthesis.[9]

-

Mitochondrial Import: Heme can inhibit the translocation of the nascent ALAS1 protein from the cytoplasm into the mitochondria, where it would be active.[6][11][12]

-

Protein Degradation: Heme promotes the degradation of the ALAS1 protein within the mitochondria.[6][11][12]

-

Inhibition by Glucose: Glucose has been shown to repress the expression of hepatic ALAS1.[2][13]

Regulation of ALAS2

In contrast to ALAS1, the erythroid-specific isoform, ALAS2, is primarily regulated by the availability of its substrates and iron.[6][10]

-

Transcriptional Activation: The master erythroid transcription factor, GATA1, plays a key role in activating the transcription of the ALAS2 gene.[6]

-

Iron Availability: The translation of ALAS2 mRNA is controlled by the intracellular iron concentration through the iron-responsive element (IRE)/iron regulatory protein (IRP) system.[6][9] When iron levels are sufficient, the IRPs are released from the IRE in the 5' untranslated region of the ALAS2 mRNA, allowing for its translation.[6]

-

Substrate Availability: The synthesis of ALA by ALAS2 is also dependent on the availability of its substrates, glycine and succinyl-CoA.[9]

Quantitative Data on ALA Synthesis

The following table summarizes key quantitative data related to the biosynthesis of ALA in mammalian cells.

| Parameter | ALAS1 | ALAS2 | Reference |

| Substrates | Glycine, Succinyl-CoA | Glycine, Succinyl-CoA | [3] |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | Pyridoxal 5'-phosphate (PLP) | [3] |

| Subcellular Location | Mitochondria | Mitochondria | [2] |

| Tissue Expression | Ubiquitous | Erythroid-specific | [6][9] |

| Regulation by Heme | Negative feedback | Not directly inhibited | [6][11] |

| Regulation by Iron | Indirect | Positive (mRNA translation) | [6][9] |

Experimental Protocols

Measurement of ALAS Activity in Cell Lysates

This protocol is adapted from established methods for determining ALAS activity in homogenized cells and tissues.[14][15][16]

A. Materials and Reagents:

-

50 mM Potassium Phosphate (KPi) buffer, pH 7.4

-

1 M Glycine solution, pH ~7.0

-

10 mM Succinyl-CoA solution

-

1 mM Pyridoxal 5'-phosphate (PLP) solution

-

Aqueous succinylacetone

-

Ice-cold water

-

Derivatizing agent: acetylacetone and formaldehyde

-

Protein quantification assay reagents (e.g., Bradford or BCA)

B. Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in an appropriate volume of ice-cold 50 mM KPi buffer, pH 7.4.

-

Homogenize the cells on ice using a sonicator or by douncing.

-

Determine the protein concentration of the cell lysate. Adjust the protein concentration to 5-10 mg/mL with 50 mM KPi buffer.

-

-

Enzymatic Reaction:

-

Prepare the ALAS assay buffer by mixing 15.5 µL of 50 mM KPi pH 7.4, 2.5 µL of 1 M aqueous glycine, 2.5 µL of 10 mM succinyl-CoA, 0.5 µL of aqueous succinylacetone, and 4.0 µL of 1 mM aqueous PLP for each 25 µL of sample.[14]

-

In a microcentrifuge tube, mix 25 µL of the protein-adjusted cell lysate with 25 µL of the ALAS assay buffer.

-

Incubate the reaction mixture at 37°C for 30 minutes.[14]

-

Stop the reaction by adding 450 µL of ice-cold water.[14]

-

-

Derivatization of ALA:

-

Quantification:

Quantification of this compound in Cell Lysates

This protocol outlines a general procedure for the quantification of ALA in cell lysates using HPLC, which can be coupled with fluorescence detection after derivatization or with mass spectrometry.[17][18][19]

A. Materials and Reagents:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

-

HPLC system with a suitable column (e.g., C18)

-

Mobile phase appropriate for the chosen column and detection method

-

ALA standard for calibration curve

-

Internal standard (optional, for mass spectrometry)

-

Derivatizing agent (if using fluorescence detection)

B. Procedure:

-

Sample Preparation:

-

Lyse the cells using a suitable lysis buffer.

-

Precipitate the proteins from the cell lysate using a protein precipitation agent.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant containing the ALA.

-

-

Derivatization (for fluorescence detection):

-

If using fluorescence detection, derivatize the ALA in the supernatant with a suitable agent like acetylacetone and formaldehyde.[17]

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate the ALA (or its derivative) from other components of the sample on the column using an appropriate mobile phase gradient.

-

Detect the ALA using either a fluorescence detector or a mass spectrometer.

-

-

Quantification:

-

Construct a standard curve by running known concentrations of ALA through the same procedure.

-

Determine the concentration of ALA in the samples by comparing their peak areas to the standard curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Natural this compound: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-AMINOLEVULINATE SYNTHASE: CATALYSIS OF THE FIRST STEP OF HEME BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for dysregulation of aminolevulinic acid synthase in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Down-Regulation of Aminolevulinate Synthase, the Rate-Limiting Enzyme for Heme Biosynthesis in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ALAS1 - Wikipedia [en.wikipedia.org]

- 9. Regulation and tissue-specific expression of δ-aminolevulinic acid synthases in non-syndromic sideroblastic anemias and porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of erythroid 5-aminolevulinate synthase expression during erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. REGULATION OF 5-AMINOLEVULINATE SYNTHASE-1 BY GLUCOSE AND HEME | International Porphyria Network [new.porphyrianet.org]

- 14. ALAS Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 15. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 17. Quantitative determination of 5-aminolaevulinic acid and its esters in cell lysates by HPLC-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and this compound, Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Heme Synthesis: A Technical Guide to 5-Aminolevulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme, an iron-containing protoporphyrin IX, is a prosthetic group essential for a vast array of biological functions, from oxygen transport by hemoglobin and myoglobin to cellular respiration via cytochromes.[1][2][3] The intricate and highly regulated heme synthesis pathway is fundamental to life, and at its inception lies a critical molecule: 5-aminolevulinic acid (5-ALA).[4][5] This technical guide provides an in-depth exploration of the pivotal role of 5-ALA in the heme synthesis pathway, its regulation, associated pathologies, and its burgeoning applications in clinical settings.

The Heme Synthesis Pathway: A Symphony of Enzymes

The biosynthesis of heme is a conserved eight-step enzymatic cascade that traverses both the mitochondria and the cytoplasm.[6][7][8] The journey begins in the mitochondrial matrix with the formation of 5-ALA, the first committed step in this vital pathway.[2][9][10]

The Genesis: Formation of this compound

The synthesis of 5-ALA is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS) , which facilitates the condensation of glycine and succinyl-CoA.[2][9] This reaction is the primary rate-limiting step in heme synthesis in the liver.[9][11] There are two isoforms of ALAS: ALAS1, which is ubiquitously expressed, and ALAS2, which is specific to erythroid cells.[3][12][13]

| Enzyme | Substrates | Product | Cellular Location |

| 5-Aminolevulinate Synthase (ALAS) | Glycine, Succinyl-CoA | This compound (5-ALA) | Mitochondria |

From Mitochondria to Cytoplasm and Back

Following its synthesis, 5-ALA is transported to the cytoplasm, where the next series of reactions occur. Two molecules of 5-ALA are condensed by porphobilinogen synthase (PBGS) , also known as ALA dehydratase, to form the pyrrole porphobilinogen (PBG).[14][15] Subsequently, four molecules of PBG are polymerized in a head-to-tail fashion by porphobilinogen deaminase (PBGD) to form a linear tetrapyrrole called hydroxymethylbilane.[1]

Uroporphyrinogen III synthase (UROS) then catalyzes the cyclization of hydroxymethylbilane, inverting the final pyrrole ring to form uroporphyrinogen III, the precursor for all biologically functional tetrapyrroles.[16][17] The subsequent decarboxylation of the acetate side chains of uroporphyrinogen III by uroporphyrinogen decarboxylase (UROD) yields coproporphyrinogen III.

This intermediate is then transported back into the mitochondria for the final three steps of heme synthesis. Coproporphyrinogen oxidase (CPOX) catalyzes the oxidative decarboxylation of two propionate side chains to form protoporphyrinogen IX.[18][19] Protoporphyrinogen oxidase (PPOX) then oxidizes protoporphyrinogen IX to protoporphyrin IX.[20][21] The pathway culminates with the insertion of ferrous iron (Fe²⁺) into the protoporphyrin IX ring, a reaction catalyzed by ferrochelatase , to form the final product, heme.[2][11]

Regulation of 5-ALA Synthesis and the Heme Pathway

The synthesis of heme is tightly regulated to meet cellular needs while preventing the toxic accumulation of photoreactive porphyrin intermediates. The primary point of control is the activity of ALAS1.[11][13]

Feedback Inhibition: The end product of the pathway, heme, acts as a negative feedback inhibitor of ALAS1.[2] Heme can inhibit the transcription of the ALAS1 gene, destabilize ALAS1 mRNA, and block the translocation of the ALAS1 protein from the cytoplasm into the mitochondria.[11][22]

Glucose Repression: Glucose and other metabolizable sugars can down-regulate the expression of hepatic ALAS1, a cornerstone of therapy for acute porphyrias.[11]

Iron Availability: In erythroid cells, the translation of ALAS2 mRNA is regulated by the availability of iron through an iron-responsive element (IRE) in its 5' untranslated region.[12][13]

Quantitative Data on Heme Synthesis Enzymes

The efficiency of the heme synthesis pathway is dictated by the kinetic properties of its constituent enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax | Reference |

| Porphobilinogen Deaminase | Human Liver | Porphobilinogen | 3.6 | 3.66 units/g wet weight | [1] |

| Ferrochelatase | Human Liver | Protoporphyrin IX | 0.5 | 8.7 nmol/h/mg protein (for iron) | [11] |

| Ferrochelatase | Human Liver | Iron | 0.35 | - | [11] |

| Ferrochelatase | Human Liver | Zinc | 0.08 | 4.3 nmol/h/mg protein | [11] |

| Protoporphyrinogen Oxidase | Rat Liver Mitochondria | Protoporphyrinogen IX | 11 | - | [23] |

| Protoporphyrinogen Oxidase | Saccharomyces cerevisiae | Protoporphyrinogen IX | 4.8 | - | [24] |

| Coproporphyrinogen Oxidase | Priestia megaterium | Coproporphyrinogen III | 3.95 | 0.63 min⁻¹ (kcat) | [6][25] |

| Porphobilinogen Synthase | Human Erythrocytes | This compound | 333 | 19.3 µM/hr | [10] |

Pathologies Associated with the Heme Synthesis Pathway

Defects in the enzymes of the heme synthesis pathway lead to a group of genetic disorders known as porphyrias .[20][26][27] These conditions are characterized by the accumulation and increased excretion of porphyrin precursors, including 5-ALA and PBG.[20] Porphyrias are broadly classified as either hepatic or erythropoietic, depending on the primary site of the enzymatic defect.[7]

-

Acute Intermittent Porphyria (AIP): Caused by a deficiency in PBGD, leading to the accumulation of 5-ALA and PBG, resulting in acute neurovisceral attacks.[20][27]

-

Congenital Erythropoietic Porphyria (CEP): A deficiency in UROS results in the accumulation of uroporphyrinogen I and coproporphyrinogen I, causing severe photosensitivity and hemolytic anemia.[27]

-

Porphyria Cutanea Tarda (PCT): The most common porphyria, caused by a deficiency in UROD, leading to photosensitivity.[20]

-

Erythropoietic Protoporphyria (EPP): A deficiency in ferrochelatase leads to the accumulation of protoporphyrin IX in erythrocytes, causing painful photosensitivity.[26]

Furthermore, mutations in the ALAS2 gene can lead to X-linked sideroblastic anemia , a disorder characterized by the ineffective production of heme and the accumulation of iron in the mitochondria of erythroblasts.[12][27]

Clinical Applications of Exogenous 5-ALA

The unique metabolism of 5-ALA in neoplastic tissues has paved the way for its use in oncology.

Photodynamic Therapy (PDT)

Exogenous administration of 5-ALA leads to the preferential accumulation of the photosensitizer protoporphyrin IX (PpIX) in cancer cells.[28][29][30] This is thought to be due to a combination of increased uptake of 5-ALA and decreased ferrochelatase activity in tumor cells.[28] When exposed to light of a specific wavelength, PpIX generates reactive oxygen species that induce tumor cell death.[30][31] 5-ALA-mediated PDT is used to treat various cancers, including skin, bladder, and lung cancers.[29][30]

Fluorescence-Guided Surgery (FGS)

The accumulation of fluorescent PpIX in tumor cells following 5-ALA administration allows for the real-time visualization of malignant tissue during surgery.[23][28][29] This technique, known as fluorescence-guided surgery, is particularly valuable in neuro-oncology for the resection of high-grade gliomas, enabling more complete tumor removal and improving patient outcomes.[28][29]

Experimental Protocols

Measurement of this compound (5-ALA) in Biological Samples

Principle: This fluorometric method involves the separation of 5-ALA from the sample matrix using cation-exchange chromatography, followed by a condensation reaction with acetylacetone and formaldehyde to form a fluorescent derivative.

Protocol:

-

Sample Preparation: Prepare a 20% w/v tissue homogenate in 0.25 M sucrose or use serum/plasma directly.

-

Cation-Exchange Chromatography:

-

Prepare a small column with DOWEX 50WX8-400 cation-exchange resin.

-

Apply the sample to the column.

-

Wash the column with deionized water to remove interfering substances.

-

Elute 5-ALA with a sodium acetate buffer.

-

-

Derivatization:

-

To the eluted 5-ALA fraction, add acetylacetone and formaldehyde.

-

Heat the mixture to facilitate the Hantzsch reaction, forming a fluorescent derivative.

-

-

Fluorometric Measurement:

-

Measure the fluorescence of the derivative using a fluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of around 463 nm.

-

-

Quantification:

-

Create a standard curve using known concentrations of 5-ALA to determine the concentration in the sample.

-

Assay for 5-Aminolevulinate Synthase (ALAS) Activity

Principle: This assay measures the production of 5-ALA from glycine and succinyl-CoA in a cell or tissue homogenate. The newly synthesized 5-ALA is then quantified.

Protocol:

-

Homogenate Preparation: Prepare a cell or tissue homogenate in a suitable buffer (e.g., 0.125 M sucrose).

-

Reaction Mixture:

-

Prepare an assay buffer containing potassium phosphate (pH 7.4), glycine, succinyl-CoA, pyridoxal 5'-phosphate (a cofactor for ALAS), and succinylacetone (an inhibitor of PBGS to prevent 5-ALA consumption).

-

Add a specific amount of the homogenate to the assay buffer.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for 5-ALA synthesis.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid or by placing the sample on ice and diluting with cold water.

-

5-ALA Quantification: Measure the amount of 5-ALA produced using the fluorometric method described above or by HPLC.

-

Calculation: Calculate the ALAS activity, typically expressed as nmol of 5-ALA produced per hour per mg of protein.

Assay for Ferrochelatase Activity

Principle: This assay measures the insertion of a metal ion into a porphyrin substrate, catalyzed by ferrochelatase. A common method uses zinc and a porphyrin analog for easier detection.

Protocol:

-

Enzyme Source: Prepare a mitochondrial fraction from a tissue homogenate, as ferrochelatase is a mitochondrial enzyme.

-

Reaction Mixture:

-

Prepare an assay buffer containing a suitable buffer (e.g., Tris-HCl), a detergent to solubilize the enzyme and substrates, and the substrates: a porphyrin (e.g., mesoporphyrin or protoporphyrin IX) and a metal salt (e.g., zinc acetate or ferrous sulfate).

-

-

Incubation: Incubate the reaction mixture at 37°C in the dark for a specific time.

-

Reaction Termination: Stop the reaction by adding a solution that chelates excess metal ions and denatures the enzyme (e.g., EDTA in an organic solvent).

-

Product Extraction: Extract the metalloporphyrin product into an organic solvent (e.g., ethyl acetate/acetic acid).

-

Quantification: Measure the amount of metalloporphyrin formed using spectrophotometry or fluorometry at the characteristic absorbance or emission wavelength of the product.

-

Calculation: Determine the ferrochelatase activity, typically expressed as nmol of metalloporphyrin formed per hour per mg of protein.

Conclusion

This compound stands as the gatekeeper of heme biosynthesis, a pathway of profound biological significance. The intricate regulation of its synthesis ensures cellular homeostasis, while dysregulation leads to a spectrum of debilitating diseases. The unique metabolic properties of 5-ALA have been ingeniously harnessed for the diagnosis and treatment of cancer, highlighting the remarkable interplay between fundamental biochemistry and clinical innovation. Continued research into the nuances of the heme synthesis pathway and the role of 5-ALA will undoubtedly unveil new therapeutic opportunities and deepen our understanding of this essential metabolic process.

References

- 1. Kinetic and molecular parameters of human hepatic porphobilinogen deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metal Ion Substrate Inhibition of Ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Refolding and Enzyme Kinetic Studies on the Ferrochelatase of the Cyanobacterium Synechocystis sp. PCC 6803 | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Direct Assay of δ-Aminolevulinic Acid Dehydratase in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic studies of human liver ferrochelatase. Role of endogenous metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 16. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]

- 17. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]

- 18. Coproporphyrinogen III oxidase - Wikipedia [en.wikipedia.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Computational and Experimental Insights into the Mechanism of Substrate Recognition and Feedback Inhibition of Protoporphyrinogen Oxidase | PLOS One [journals.plos.org]

- 21. Protoporphyrinogen oxidase - Wikipedia [en.wikipedia.org]

- 22. Fluorometric measurement of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The enzymic conversion of protoporphyrinogen IX to protoporphyrin IX in mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The enzymic conversion of protoporphyrinogen IX to protoporphyrin IX. Protoporphyrinogen oxidase activity in mitochondrial extracts of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III [frontiersin.org]

- 26. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 27. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Determination of this compound in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Measurement of 5-aminolaevulinic acid by reversed phase HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

The Dawn of a Molecule: An In-depth Technical Guide to the Discovery and Historical Background of 5-Aminolevulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminolevulinic acid (5-ALA), a naturally occurring non-proteinogenic amino acid, stands as a cornerstone in the biosynthesis of a class of essential molecules known as tetrapyrroles. These include heme, chlorophylls, and vitamin B12. The discovery of 5-ALA not only unraveled a fundamental biochemical pathway but also paved the way for its innovative applications in diverse fields, most notably in photodynamic therapy (PDT) for the treatment of cancers and other diseases. This technical guide provides a comprehensive overview of the discovery and historical background of 5-ALA, detailing the seminal experiments, key scientific milestones, and the evolution of its use in medicine.

The Initial Discovery: Unmasking a Key Precursor

The journey to understanding tetrapyrrole biosynthesis led to the pivotal discovery of 5-ALA in 1953 by David Shemin and Charlotte Russell at Columbia University.[1] Their work, focused on the biosynthesis of heme in avian red blood cells, identified 5-ALA as the first committed precursor in this vital pathway.

The Shemin Pathway (C4 Pathway)

Shemin and Russell's research established what is now known as the C4 or Shemin pathway for 5-ALA synthesis.[1] This pathway, found in animals, fungi, and α-proteobacteria, involves the condensation of glycine and succinyl-CoA, a reaction catalyzed by the enzyme ALA synthase (ALAS).

A Second Path Emerges: The C5 Pathway

For years, the Shemin pathway was considered the universal route for 5-ALA synthesis. However, in 1970, Samuel I. Beale, at the University of California, Davis, made a groundbreaking discovery in the unicellular green alga Chlorella.[2] His work revealed an alternative route for 5-ALA formation, now known as the C5 or Beale pathway. This pathway, prevalent in plants, algae, and most bacteria, utilizes glutamate as the starting material in a three-step enzymatic process.

Key Experiments in the Discovery of 5-ALA

The elucidation of 5-ALA's role in biochemistry was the result of meticulous experimental work. Below are detailed methodologies for the key experiments that led to its discovery and the characterization of its biosynthetic pathways.

Experimental Protocol: Isolation and Identification of 5-ALA from Duck Blood (Shemin and Russell, 1953)

Objective: To isolate and identify the precursor to porphobilinogen in heme biosynthesis.

Methodology:

-

Incubation of Duck Blood: Whole blood from ducks was incubated with radiolabeled precursors, such as [¹⁴C]-glycine or [¹⁴C]-acetate, to trace the path of these molecules into heme.

-

Lysis and Fractionation: Red blood cells were lysed, and the cellular components were fractionated to separate proteins, nucleic acids, and small molecules.

-

Chromatographic Separation: The small molecule fraction was subjected to column chromatography, likely using ion-exchange resins, to separate compounds based on their charge.

-

Identification of an Unknown Compound: A radioactive fraction that was a precursor to porphobilinogen was isolated.

-

Chemical Characterization: The isolated compound was subjected to chemical analysis, including elemental analysis and comparison of its chemical properties to synthetic compounds, to determine its structure as this compound.

Experimental Protocol: Demonstration of the C5 Pathway in Chlorella (Beale, 1970)

Objective: To investigate the biosynthesis of 5-ALA in the green alga Chlorella.

Methodology:

-

Algal Culture: Chlorella vulgaris was cultured in a defined medium under controlled conditions of light and temperature.

-

Inhibition of ALA Dehydratase: Levulinic acid, a competitive inhibitor of the enzyme ALA dehydratase (which converts 5-ALA to porphobilinogen), was added to the Chlorella culture.

-

Accumulation and Excretion of 5-ALA: Due to the enzymatic block, 5-ALA accumulated within the cells and was excreted into the culture medium.

-

Quantification of 5-ALA: The concentration of 5-ALA in the culture medium was quantified. Early methods for quantification often involved converting 5-ALA to a colored derivative with Ehrlich's reagent and measuring the absorbance spectrophotometrically.[3]

-

Isotopic Labeling: To confirm that glutamate was the precursor, ¹⁴C-labeled glutamate was fed to the Chlorella cultures, and the resulting 5-ALA was shown to be radioactive.

Quantitative Data from Early Studies

The following table summarizes some of the early quantitative data related to 5-ALA production in different biological systems. It is important to note that obtaining precise, high-yield data was challenging with the technologies available in the mid-20th century, and much of the high-yield data present in modern literature comes from genetically engineered organisms.

| Organism/System | Pathway | Condition | 5-ALA Yield/Concentration | Reference |

| Duck Blood Erythrocytes | C4 | In vitro incubation with precursors | (Qualitative and semi-quantitative data from radiolabeling) | Shemin & Russell, 1953[1] |

| Chlorella vulgaris | C5 | Inhibition with levulinic acid | Accumulation in the culture medium | Beale, 1970[2] |

| Rhodobacter sphaeroides | C4 | Wild-type, aerobic, dark culture | 0.45 µg/g dry cell weight | Tangprasittipap et al., 2007[1] |

| Rhodobacter sphaeroides | C4 | Addition of levulinic acid | 14 µg/g dry cell weight | Tangprasittipap et al., 2007[1] |

| Rhodobacter sphaeroides | C4 | Addition of levulinic acid and Fe²⁺ | 226 µg/g dry cell weight | Tangprasittipap et al., 2007[1] |

Signaling Pathways and Experimental Workflows

The discovery of 5-ALA was instrumental in delineating the heme biosynthesis pathway. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for studying 5-ALA-induced protoporphyrin IX accumulation.

Caption: The Heme Biosynthesis Pathway.

Caption: Workflow for 5-ALA-induced PpIX fluorescence measurement.

From Discovery to Application: The Rise of 5-ALA in Photodynamic Therapy

The unique biochemical properties of 5-ALA led to its development as a key agent in photodynamic therapy. The principle behind 5-ALA-based PDT is the endogenous synthesis of the photosensitizer protoporphyrin IX (PpIX). When exogenous 5-ALA is administered, it is preferentially taken up by rapidly proliferating cells, such as cancer cells, and converted to PpIX. Subsequent exposure of these cells to light of a specific wavelength activates PpIX, leading to the generation of reactive oxygen species and subsequent cell death.

A Timeline of 5-ALA in Photodynamic Therapy

-

1990: James C. Kennedy, Roy H. Pottier, and David C. Pross publish a seminal paper describing the basic principles and early clinical experience of photodynamic therapy using endogenous PpIX induced by 5-ALA.[4] Their work lays the foundation for the clinical development of 5-ALA in PDT.

-

Late 1990s: Numerous clinical trials are initiated to evaluate the safety and efficacy of topical 5-ALA for the treatment of various skin conditions, including actinic keratosis and superficial basal cell carcinoma.[5]

-

1999: The U.S. Food and Drug Administration (FDA) approves the first 5-ALA-based PDT product for the treatment of actinic keratosis.[6]

-

2000s: The applications of 5-ALA in PDT expand to include other cancers, such as brain, bladder, and lung cancer. Research also focuses on improving the delivery of 5-ALA and optimizing light delivery protocols.[7][8]

-

2010s-Present: 5-ALA continues to be a major focus of research in photodynamic therapy and diagnosis. Investigations into new formulations, combination therapies, and its use in fluorescence-guided surgery are ongoing, further solidifying its role in modern medicine.

Conclusion

The discovery of this compound represents a landmark achievement in biochemistry, unraveling the intricate pathway of heme synthesis. From its initial identification in duck blood by Shemin and Russell to the elucidation of the alternative C5 pathway by Beale, the scientific journey of 5-ALA has been one of continuous revelation. This fundamental knowledge has transcended the laboratory, leading to the development of innovative and life-saving applications in photodynamic therapy. The historical background of 5-ALA serves as a powerful example of how basic scientific inquiry can lead to profound advancements in medicine and technology, a legacy that continues to inspire researchers, scientists, and drug development professionals today.

References

- 1. Biosynthesis of intracellular this compound by a newly identified halotolerant Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. A simple method for the quantitative analysis of urinary delta-aminol evulinic acid to evaluate lead absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photodynamic Therapy: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-based photodynamic therapy. Clinical research and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of this compound by an Escherichia coli aminolevulinate dehydratase mutant that overproduces Rhodobacter sphaeroides aminolevulinate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topical Photodynamic Therapy with Different Forms of this compound in the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 5-Aminolevulinic Acid Metabolic Pathway and its Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminolevulinic acid (5-ALA) is a critical endogenous non-proteinogenic amino acid that serves as the universal precursor for the biosynthesis of all tetrapyrroles in most living organisms, including heme, chlorophyll, and vitamin B12.[1] The metabolic pathway of 5-ALA and its subsequent conversion to these essential molecules are tightly regulated at multiple levels to meet cellular demands while preventing the accumulation of potentially toxic intermediates. This technical guide provides a comprehensive overview of the 5-ALA metabolic pathway, its intricate regulatory mechanisms, and detailed experimental protocols for its study. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields ranging from fundamental biology to clinical applications such as photodynamic therapy.

The this compound Metabolic Pathway

The biosynthesis of 5-ALA occurs via two distinct pathways, the C4 (Shemin) pathway and the C5 (Beale) pathway, depending on the organism.[1][2]

The C4 (Shemin) Pathway

Prevalent in animals, fungi, and α-proteobacteria, the C4 pathway utilizes glycine and succinyl-CoA as substrates.[3][4] This condensation reaction is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme, and is considered the rate-limiting step in heme synthesis in non-erythroid cells.[3][5]

-

Reaction: Glycine + Succinyl-CoA → this compound + CO₂ + CoA

There are two isoforms of ALAS in vertebrates:

-

ALAS2: An erythroid-specific isoform, crucial for the high-level heme production required for hemoglobin synthesis.[7][8]

The C5 (Beale) Pathway

The C5 pathway is the primary route for 5-ALA synthesis in higher plants, algae, and most bacteria.[3][9] This pathway begins with glutamate, which is converted to 5-ALA in a three-step enzymatic process involving a transfer RNA (tRNA) intermediate.[1][3]

-

Glutamyl-tRNA synthetase (GluRS) : Glutamate is activated by being attached to its cognate tRNA (tRNAGlu).

-

Glutamyl-tRNA reductase (GluTR) : The glutamate moiety of glutamyl-tRNAGlu is reduced to glutamate-1-semialdehyde (GSA). This is a key regulatory point in the C5 pathway.[10]

-

Glutamate-1-semialdehyde aminotransferase (GSAT) : GSA is then isomerized to this compound.[10]

Downstream Conversion of 5-ALA to Heme

Following its synthesis, 5-ALA is transported to the cytosol where it undergoes a series of enzymatic reactions to form protoporphyrin IX, the immediate precursor to heme.[5][11]

-

ALA Dehydratase (ALAD): Two molecules of 5-ALA are condensed to form the monopyrrole, porphobilinogen (PBG).[11]

-

Porphobilinogen Deaminase (PBGD) / Hydroxymethylbilane Synthase (HMBS): Four molecules of PBG are polymerized to form the linear tetrapyrrole, hydroxymethylbilane.

-

Uroporphyrinogen III Synthase (UROS): Hydroxymethylbilane is cyclized to form uroporphyrinogen III.

-

Uroporphyrinogen Decarboxylase (UROD): The four acetyl side chains of uroporphyrinogen III are decarboxylated to yield coproporphyrinogen III.[12]

-

Coproporphyrinogen Oxidase (CPOX): Coproporphyrinogen III is transported back into the mitochondria where it is oxidatively decarboxylated to form protoporphyrinogen IX.[13]

-

Protoporphyrinogen Oxidase (PPOX): Protoporphyrinogen IX is oxidized to protoporphyrin IX.[13]

-

Ferrochelatase (FECH): In the final step, a ferrous iron (Fe²⁺) is inserted into protoporphyrin IX to form heme.[5]

Exogenous administration of 5-ALA can bypass the rate-limiting step of ALAS, leading to an accumulation of protoporphyrin IX (PpIX) in certain tissues, a principle exploited in photodynamic therapy (PDT) and fluorescence-guided surgery.[14][15]

Regulation of the 5-ALA Metabolic Pathway

The synthesis of 5-ALA and its subsequent conversion to heme are subject to complex and multi-layered regulation to ensure cellular needs are met without the overproduction of toxic intermediates.

Regulation of the C4 Pathway

Heme acts as a key negative feedback regulator of ALAS activity.[16] When heme levels are sufficient, it can inhibit ALAS through several mechanisms:

-

Allosteric Inhibition: Heme can directly bind to ALAS and inhibit its enzymatic activity.[16]

-

Inhibition of Mitochondrial Import: Heme can hinder the translocation of newly synthesized ALAS from the cytosol into the mitochondria, where it is active.[12]

-

Increased Proteolytic Degradation: Heme binding can make the ALAS protein more susceptible to degradation by mitochondrial proteases like Lon peptidase 1 and the CLPXP complex.[6][17] Recent research has identified POLDIP2 as a heme-sensing adaptor protein that delivers ALAS to the CLPXP protease for degradation.[17]

-

ALAS1: The transcription of the ALAS1 gene is repressed by heme.[6]

-

ALAS2: The transcription of the erythroid-specific ALAS2 gene is primarily regulated by erythroid-specific transcription factors such as GATA-1 and is induced during erythropoiesis.[8][18] Its expression is also influenced by the availability of iron.[8]

The translation of ALAS2 mRNA is regulated by the iron-responsive element (IRE)/iron regulatory protein (IRP) system.[6] When intracellular iron levels are low, IRPs bind to the IRE in the 5' untranslated region of ALAS2 mRNA, inhibiting its translation.

Regulation of the C5 Pathway

In organisms utilizing the C5 pathway, the primary regulatory target is glutamyl-tRNA reductase (GluTR) .

-

Feedback Inhibition by Heme: Heme directly inhibits the activity of GluTR, thus controlling the rate of 5-ALA synthesis.[1][10]

-

Light Regulation: In plants and some photosynthetic bacteria, the expression and activity of GluTR and GSAT are regulated by light, linking tetrapyrrole synthesis to photosynthesis.[10] For instance, in Arabidopsis, the HemA1 gene encoding GluTR is controlled by a photosensitive promoter.[10]

Cellular Uptake and Transport of 5-ALA

The transport of exogenously supplied 5-ALA into cells is mediated by various transporters, and the specific mechanisms can be cell-type dependent.[19]

-

Peptide Transporters (PEPT1 and PEPT2): These are proton-coupled transporters that have been shown to mediate 5-ALA uptake in various cell types, including intestinal and cancer cells.[19][20]

-

BETA Transporters (GAT-2): These transporters, which also transport GABA, are involved in 5-ALA uptake in some cancer cell lines.[19][21]

-

Organic Anion Transporters: These have been implicated in the transport of 5-ALA in the renal tubules.[19]

-

Simple Diffusion: More lipophilic derivatives of 5-ALA, such as its esters, may enter cells via simple diffusion.[19]

Quantitative Data

The following tables summarize key quantitative data related to the 5-ALA metabolic pathway.

Table 1: Kinetic Parameters of 5-ALA Transport

| Cell Line | Transporter System | Km (mM) | Vmax (nmol/mg protein·h) | Reference |

| WiDr (human adenocarcinoma) | BETA Transporters | 8-10 | 18-20 | [21] |

Table 2: Detection Limits for Porphyrins by HPLC

| Detection Method | Porphyrin Type | Detection Limit (pmol) | Reference |

| Absorbance | 2-COOH-porphyrins | 0.8 | [22] |

| Absorbance | 8-COOH-porphyrins | 5 | [22] |

| Fluorometric | 2-COOH-porphyrins | 0.04 | [22] |

| Fluorometric | 8-COOH-porphyrins | 0.4 | [22] |

Table 3: Extraction Recovery and Stability of Plasma Porphyrins

| Porphyrin | Extraction Recovery (%) | Stability at 20°C | Stability at 4°C | Stability at -20°C | Reference |

| Uroporphyrins | 97 | 3 days | 6 days | at least 1 month | [23] |

| Heptacarboxylporphyrins | 94 | 3 days | 6 days | at least 1 month | [23] |

| Hexacarboxylporphyrins | 87 | 3 days | 6 days | at least 1 month | [23] |

| Pentacarboxylporphyrins | 74 | 3 days | 6 days | at least 1 month | [23] |

| Coproporphyrins | 50 | 3 days | 6 days | at least 1 month | [23] |

Experimental Protocols

Quantification of Porphyrins in Urine by HPLC with Fluorescence Detection

This protocol is adapted from methodologies described for the analysis of urinary porphyrins.[24][25]

Objective: To quantify the levels of various porphyrins, which are downstream metabolites of 5-ALA, in urine samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.[26]

-

Reversed-phase C18 column.[24]

-

Urine samples, calibrators, and controls.[26]

-

Stabilization solution (e.g., HCl).[26]

-

Mobile Phase A and B (specific composition depends on the method, often involving buffers and organic solvents).[26]

-

Centrifuge.

-

Vortex mixer.

Procedure:

-

Sample Preparation:

-

Protect urine samples from light and keep them cooled.[26] Samples are stable for one week at 2-8°C or longer at -20°C.[26]

-

Adjust the pH of the urine sample, calibrator, and control to less than 2.5 by adding a stabilization solution.[26]

-

Mix well and centrifuge at 10,000 x g for 5 minutes.[26]

-

Collect the supernatant for injection into the HPLC system.[26]

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 30°C).[26]

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the prepared supernatant.

-

Run a gradient elution program to separate the different porphyrins. A typical run time is around 25 minutes.[26]

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for porphyrins (e.g., excitation around 400-410 nm, emission around 620 nm).[22][25]

-

-

Quantification:

-

Identify and integrate the peaks corresponding to the different porphyrins based on the retention times of the standards in the calibrator.

-

Construct a calibration curve by plotting the peak area or height of the standards against their known concentrations.

-

Calculate the concentration of each porphyrin in the urine samples based on the calibration curve.[26]

-

Measurement of 5-ALA Uptake in Cultured Cells

This protocol is a generalized method based on studies of 5-ALA transport.[21]

Objective: To determine the kinetics of 5-ALA uptake in a specific cell line.

Materials:

-

Cultured cells of interest.

-

Radiolabeled [¹⁴C]-5-ALA.

-

Cell culture medium and buffers (e.g., Krebs-Ringer buffer).

-

Inhibitors of specific transport systems (optional, for mechanistic studies).

-

Scintillation counter and scintillation fluid.

-

Cell lysis buffer (e.g., containing NaOH).

-

Protein assay kit (e.g., BCA or Bradford).

Procedure:

-

Cell Culture:

-

Plate cells in multi-well plates and grow to a desired confluency.

-

-

Uptake Assay:

-

Wash the cells with pre-warmed buffer.

-

Incubate the cells with varying concentrations of [¹⁴C]-5-ALA in the buffer for a defined period at 37°C. To study the involvement of specific transporters, co-incubate with known inhibitors.

-

To stop the uptake, rapidly wash the cells with ice-cold buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer.

-

Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Protein Quantification:

-

Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.

-

-

Data Analysis:

-

Calculate the rate of 5-ALA uptake (e.g., in nmol/mg protein/min).

-

Plot the uptake rate against the 5-ALA concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[21]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The this compound (Heme) Biosynthesis Pathway.

Caption: Regulation of ALAS in the C4 Pathway.

Caption: Experimental Workflow for Porphyrin Quantification.

References

- 1. Natural this compound: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. natural-5-aminolevulinic-acid-sources-biosynthesis-detection-and-applications - Ask this paper | Bohrium [bohrium.com]

- 3. Frontiers | Natural this compound: Sources, Biosynthesis, Detection and Applications [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation and tissue-specific expression of δ-aminolevulinic acid synthases in non-syndromic sideroblastic anemias and porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heme and erythropoieis: more than a structural role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of erythroid 5-aminolevulinate synthase expression during erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. longdom.org [longdom.org]

- 12. Heme biosynthesis and its regulation: towards understanding and improvement of heme biosynthesis in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins [frontiersin.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. mdpi.com [mdpi.com]

- 16. microbenotes.com [microbenotes.com]

- 17. An adaptor for feedback regulation of heme biosynthesis by the mitochondrial protease CLPXP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transcriptional regulation of the human erythroid 5-aminolevulinate synthase gene. Identification of promoter elements and role of regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of 5-aminolevulic acid ester uptake in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transport of the Photodynamic Therapy Agent this compound by Distinct H+-Coupled Nutrient Carriers Coexpressed in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound, but not this compound esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]

- 24. Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. shimadzu.com [shimadzu.com]

- 26. eaglebio.com [eaglebio.com]

An In-depth Technical Guide to the Cellular Uptake Mechanisms of 5-Aminolevulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminolevulinic acid (5-ALA), a naturally occurring delta-amino acid, is a critical precursor in the biosynthesis of tetrapyrroles, including heme. In recent years, 5-ALA has garnered significant attention in the medical field, particularly in oncology, for its application in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS). The therapeutic efficacy of 5-ALA is contingent upon its preferential accumulation within tumor cells and its subsequent conversion to the photosensitizer protoporphyrin IX (PpIX). A thorough understanding of the cellular uptake mechanisms of 5-ALA is paramount for optimizing its clinical applications and for the development of novel drug delivery strategies. This technical guide provides a comprehensive overview of the core mechanisms governing the cellular transport of 5-ALA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.